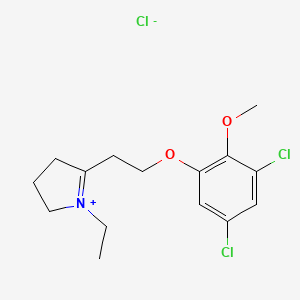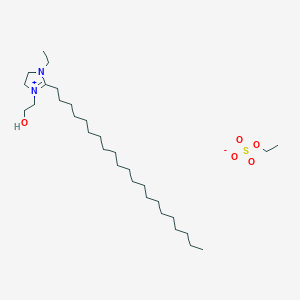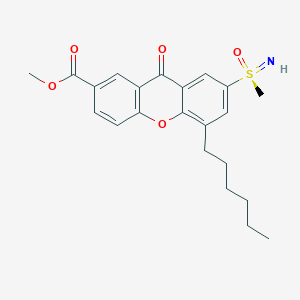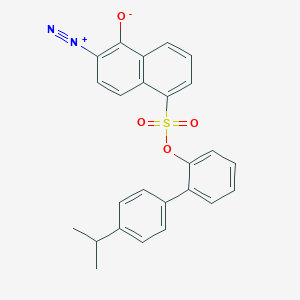
4'-(Isopropyl)(1,1'-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a complex organic compound with a unique structure that combines biphenyl and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene components. The isopropyl group is introduced to the biphenyl ring through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The naphthalene moiety is then functionalized to introduce the diazo and sulphonate groups through a series of reactions, including diazotization and sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled introduction of functional groups and purification of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a diagnostic tool.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with specific molecular targets and pathways. The diazo group can participate in various reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds. The sulphonate group enhances the compound’s solubility and reactivity, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is compared with other biphenyl and naphthalene derivatives, such as:
Uniqueness
The uniqueness of 4’-(Isopropyl)(1,1’-biphenyl)yl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate lies in its combination of functional groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
50764-82-4 |
|---|---|
Formule moléculaire |
C25H20N2O4S |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-diazonio-5-[2-(4-propan-2-ylphenyl)phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C25H20N2O4S/c1-16(2)17-10-12-18(13-11-17)19-6-3-4-8-23(19)31-32(29,30)24-9-5-7-21-20(24)14-15-22(27-26)25(21)28/h3-16H,1-2H3 |
Clé InChI |
JUWUIAQZIZUONO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


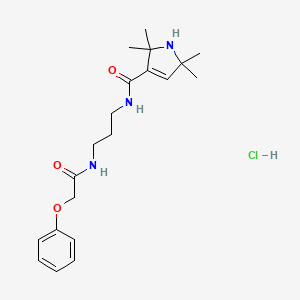


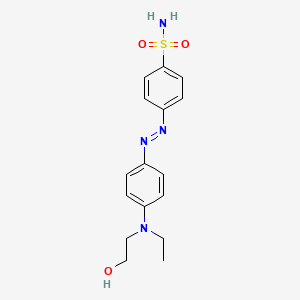

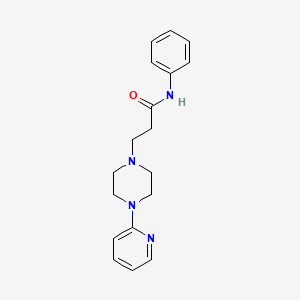

![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)
